![molecular formula C20H20N6O2S B11189763 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11189763.png)
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyridine ring, a thiophene ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The pyridine and thiophene rings are then introduced through various coupling reactions, such as Suzuki or Stille coupling . The final step involves the formation of the imidazole ring, which can be synthesized through the condensation of aldehydes with amines in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst
Electrophilic Substitution Reagents: Nitric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro-pyridine, halogenated pyridine
Scientific Research Applications
1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring also show comparable chemical reactivity and applications.
Thiophene Derivatives: These compounds are known for their stability and use in materials science.
Uniqueness
1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C20H20N6O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C20H20N6O2S/c1-20(2,3)19-24-18(28-25-19)13-6-7-21-16(9-13)26-11-15(23-12-26)17(27)22-10-14-5-4-8-29-14/h4-9,11-12H,10H2,1-3H3,(H,22,27) |
InChI Key |
IYIHGPSNLKWDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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